3-methyl-N-(3-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
Overview
Description
3-methyl-N-(3-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide, also known as MI-2, is a small molecule inhibitor that targets the MALT1 protein. MALT1 is a key player in the NF-κB signaling pathway, which is involved in the regulation of immune responses. MI-2 has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders.
Mechanism of Action
3-methyl-N-(3-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide targets the MALT1 protein, which is involved in the activation of the NF-κB signaling pathway. MALT1 cleaves various proteins, including the NF-κB inhibitor A20, leading to the activation of NF-κB. 3-methyl-N-(3-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide inhibits the protease activity of MALT1, leading to the inhibition of NF-κB signaling. This results in the suppression of immune responses and the inhibition of tumor growth.
Biochemical and Physiological Effects:
3-methyl-N-(3-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been shown to have various biochemical and physiological effects. It inhibits the protease activity of MALT1, leading to the inhibition of NF-κB signaling. This results in the suppression of immune responses and the inhibition of tumor growth. 3-methyl-N-(3-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has also been shown to have anti-inflammatory activity in models of autoimmune disorders, such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
3-methyl-N-(3-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that targets a specific protein, making it a useful tool for studying the NF-κB signaling pathway. 3-methyl-N-(3-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been extensively studied in preclinical models, and its mechanism of action is well understood. However, 3-methyl-N-(3-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide also has some limitations for lab experiments. It is a complex molecule that requires expertise in organic chemistry for its synthesis. The yield and purity of the final product can be affected by various factors, including the quality of the starting materials and the reaction conditions.
Future Directions
There are several future directions for the study of 3-methyl-N-(3-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide. One potential application is in the treatment of cancer. 3-methyl-N-(3-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been shown to have anti-tumor activity in various cancer cell lines, and further studies are needed to evaluate its potential as a cancer therapy. Another potential application is in the treatment of autoimmune disorders. 3-methyl-N-(3-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been shown to have anti-inflammatory activity in models of autoimmune disorders, and further studies are needed to evaluate its potential as an autoimmune therapy. Additionally, further studies are needed to optimize the synthesis method for 3-methyl-N-(3-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide, to improve its yield and purity.
Scientific Research Applications
3-methyl-N-(3-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to have anti-tumor activity in various cancer cell lines, including lymphoma, leukemia, and solid tumors. 3-methyl-N-(3-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has also been shown to have anti-inflammatory activity in models of autoimmune disorders, such as rheumatoid arthritis.
properties
IUPAC Name |
3-methyl-N-(3-methylphenyl)-1-oxo-4H-isochromene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12-6-5-8-14(10-12)19-17(21)18(2)11-13-7-3-4-9-15(13)16(20)22-18/h3-10H,11H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDRBJSWSOVZMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2(CC3=CC=CC=C3C(=O)O2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(3-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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